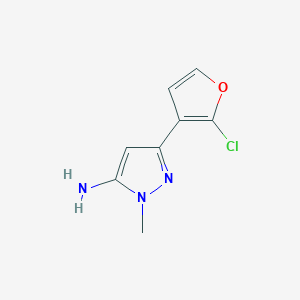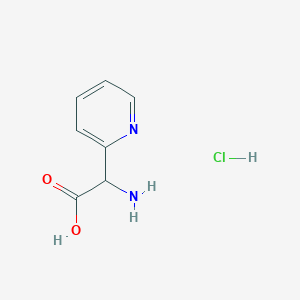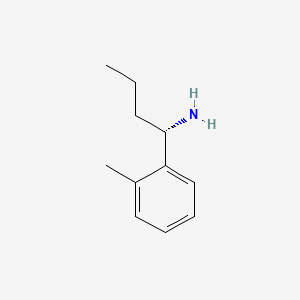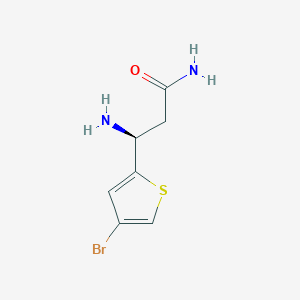
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide is an organic compound that features a thiophene ring substituted with a bromine atom and an amino group attached to a propanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Amino Group: The brominated thiophene is then reacted with an appropriate amine, such as ammonia or an amine derivative, to introduce the amino group.
Amidation: The final step involves the amidation of the amino group with a suitable carboxylic acid derivative, such as an acyl chloride or an ester, to form the propanamide chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the amino group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene or amine derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of (3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
(3S)-3-amino-3-(4-chlorothiophen-2-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.
(3S)-3-amino-3-(4-methylthiophen-2-yl)propanamide: Similar structure but with a methyl group instead of bromine.
(3S)-3-amino-3-(4-nitrothiophen-2-yl)propanamide: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in (3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets or other molecules.
特性
分子式 |
C7H9BrN2OS |
|---|---|
分子量 |
249.13 g/mol |
IUPAC名 |
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11)/t5-/m0/s1 |
InChIキー |
SVXFPPZIXIHKJI-YFKPBYRVSA-N |
異性体SMILES |
C1=C(SC=C1Br)[C@H](CC(=O)N)N |
正規SMILES |
C1=C(SC=C1Br)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


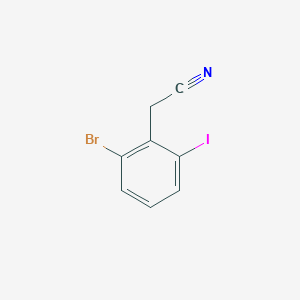
![2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13087219.png)
![2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13087222.png)
![(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B13087230.png)
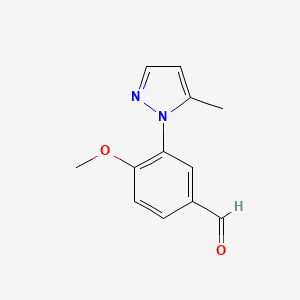
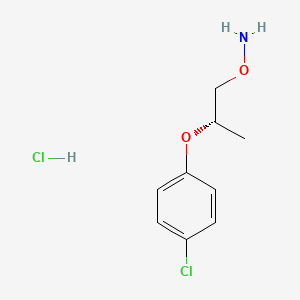
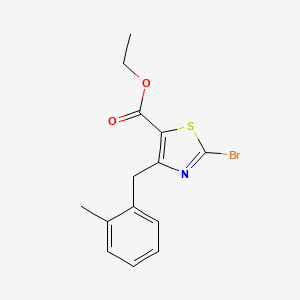
![2-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13087240.png)
![Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate](/img/structure/B13087242.png)

